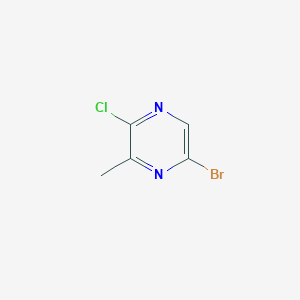

5-Bromo-2-chloro-3-methylpyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

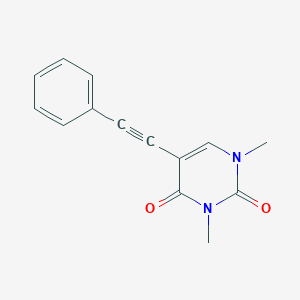

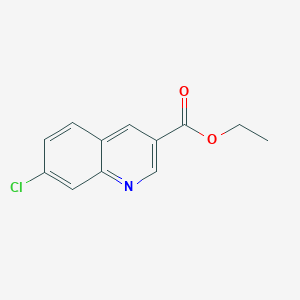

5-Bromo-2-chloro-3-methylpyrazine is a chemical compound with the molecular formula C5H4BrClN2 . It has a molecular weight of 207.45 g/mol . It is also known by other names such as 112930-94-6, MFCD18250182, SCHEMBL22678131, and AKOS025395504 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-2-chloro-3-methylpyrazine . The InChI code is 1S/C5H4BrClN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 . The compound has a topological polar surface area of 25.8 Ų and a complexity of 101 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.45 g/mol . It has an XLogP3-AA of 2.2, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The exact mass and monoisotopic mass are both 205.92464 g/mol .Applications De Recherche Scientifique

- Field : Pharmaceutical Industry

- Application : 5-Bromo-2-chloro-3-methylpyrazine is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a reaction between two or more other chemicals.

- Results or Outcomes : The outcomes would also depend on the specific pharmaceutical process. As an intermediate, this compound would contribute to the synthesis of the final pharmaceutical product .

- Field : Biochemistry

- Application : 5-Bromo-2-chloro-3-methylpyrazine has been used in the synthesis of stereostructural pyridine-3-sulfonamide derivatives . These derivatives have been studied for their bioactivity.

- Method of Application : The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized . The specific synthesis procedures are not provided in the source.

- Results or Outcomes : The study was aimed at understanding the role of these derivatives in bioactivity . The specific results or outcomes are not provided in the source.

Pharmaceutical Intermediate

Synthesis of Stereostructural Pyridine-3-Sulfonamide Derivatives

- Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : 5-Bromo-2-chloro-3-methylpyrazine may be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

- Results or Outcomes : The outcomes would also depend on the specific Suzuki–Miyaura coupling process. As a reagent, this compound would contribute to the formation of the new carbon–carbon bond .

- Field : Food and Drug Industry

- Application : 5-Bromo-2-chloro-3-methylpyrazine may be used in the food and drug industry . The specific applications are not provided in the source.

- Results or Outcomes : The outcomes would also depend on the specific process. As a reagent, this compound would contribute to the formation of the final product .

- Field : Scientific Research

- Application : 5-Bromo-2-chloro-3-methylpyrazine is used for scientific research and development . The specific applications are not provided in the source.

- Results or Outcomes : The outcomes would also depend on the specific research. As a reagent, this compound would contribute to the research outcomes .

Food, Drug, Pesticide or Biocidal Product Use

Scientific Research and Development

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Propriétés

IUPAC Name |

5-bromo-2-chloro-3-methylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDYAMJQLRNUCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-3-methylpyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)

![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)

![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)